molecular formula C15H16F3NO3 B13396304 4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one

4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one

Cat. No.: B13396304
M. Wt: 315.29 g/mol
InChI Key: QSGUHOHVMQJOMR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGUHOHVMQJOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Addition of the Trifluoropentanoyl Group: The trifluoropentanoyl group can be added through an acylation reaction using trifluoropentanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This reaction is central to synthesizing the compound and its derivatives. The oxazolidinone scaffold acts as a chiral auxiliary, enabling stereoselective acylation.

Mechanistic Insights

  • The oxazolidinone’s enolate selectively attacks the activated carbonyl carbon of the mixed anhydride.

  • Stereochemical control is achieved through the chiral benzyl group, directing the acyl group to the desired position .

Cross-Coupling Reactions

The trifluoropentanoyl moiety enables participation in palladium-catalyzed coupling reactions.

Example: Sonogashira Coupling

The compound serves as an intermediate in synthesizing alkynylated derivatives.

YieldReaction ConditionsKey Steps
75%- Solvent: Triethylamine
- Catalysts: Pd(PPh₃)₂Cl₂, CuI
- Reagents: Ethynylbenzene
1. Oxidative addition of palladium
2. Transmetallation with copper
3. Reductive elimination to form C–C bond

Hydrolysis and Ring-Opening Reactions

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions to release the acylated product.

Hydrolysis to Carboxylic Acid

YieldReaction ConditionsKey Steps
>90%- Solvent: Aqueous HCl or NaOH
- Temperature: Reflux
1. Protonation of the oxazolidinone oxygen
2. Nucleophilic attack by water
3. Ring opening to yield 5,5,5-trifluoropentanoic acid

Utility

  • Provides enantiomerically pure carboxylic acids for peptide synthesis or further functionalization .

Crystallization and Purification

The compound’s crystalline nature allows high-purity isolation.

Solvent SystemPurityKey Observations
Isopropyl alcohol99.7%Slow cooling induces crystallization
- Mp: 113–114°C

Scientific Research Applications

(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
  • CAS Number : 1401065-46-0
  • Molecular Formula: C₁₅H₁₆F₃NO₃
  • Molecular Weight : 315.29 g/mol
  • Structural Features: A chiral oxazolidin-2-one scaffold with a benzyl group at the 4-position and a 5,5,5-trifluoropentanoyl substituent at the 3-position. The trifluoromethyl group confers high electronegativity and lipophilicity, enhancing reactivity in asymmetric synthesis .

Applications: This compound is widely utilized as a chiral auxiliary in asymmetric Aldol reactions, particularly in the synthesis of bioactive natural products. Its electron-withdrawing trifluoropentanoyl group enhances stereochemical control, enabling high enantioselectivity in catalytic processes .

Comparison with Similar Oxazolidin-2-one Derivatives

The following table compares structural, electronic, and functional properties of 4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Reactivity/Application Differences References
(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)... 1401065-46-0 C₁₅H₁₆F₃NO₃ 315.29 5,5,5-Trifluoropentanoyl High enantioselectivity in Aldol reactions
(4R)-4-Benzyl-3-(phenylacetyl)-oxazolidin-2-one 144838-82-4 C₁₈H₁₇NO₃ 295.33 Phenylacetyl Reduced electron withdrawal; lower lipophilicity
(S)-4-Benzyl-3-propionyl-oxazolidin-2-one Not available C₁₃H₁₅NO₃ 233.26 Propionyl Limited steric bulk; used in model studies
(4S)-4-Benzyl-3-(4-benzoyl-1H-oxazol-2-yl)... Not available C₂₇H₂₃N₂O₄ 451.49 Benzoyl-oxazolyl Enhanced steric hindrance; niche catalytic uses
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)... EP 2697207 B1 C₂₈H₂₅F₆N₂O₃ 566.50 Bis(trifluoromethyl)phenyl High steric demand; specialized pharmaceuticals

Key Findings :

Electronic Effects: The trifluoropentanoyl group in the target compound provides stronger electron-withdrawing effects compared to phenylacetyl or propionyl analogs, improving transition-state stabilization in asymmetric reactions .

Steric Influence : Bulkier substituents (e.g., bis(trifluoromethyl)phenyl in EP 2697207 B1) reduce reaction rates but enhance selectivity in sterically demanding environments .

Lipophilicity: Fluorinated derivatives exhibit higher logP values, improving solubility in non-polar solvents, which is critical for organocatalytic processes .

Stereochemical Control : The (S)-configuration in the benzyl group is essential for enantioselectivity, as demonstrated in Evans Syn-Aldol reactions .

Biological Activity

4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C15H16F3NO3
  • Molecular Weight : 315.29 g/mol
  • CAS Number : 1401065-46-0

Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit. The specific mechanism involves:

  • Inhibition of Peptidyl Transferase Activity : This prevents the formation of peptide bonds during translation.
  • Disruption of Ribosomal Function : The compound may alter the conformation of the ribosome, leading to misreading of mRNA.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties against a range of Gram-positive bacteria. The following table summarizes findings from various studies:

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mLEffective against resistant strains
Enterococcus faecium1 µg/mLShows potential as a treatment option
Streptococcus pneumoniae0.25 µg/mLComparable efficacy to existing antibiotics

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and Vero (normal kidney).
  • Results :
    • IC50 values ranged from 10 to 30 µM across different cell lines.
    • Indicated selective toxicity towards cancer cells while sparing normal cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with resistant bacterial infections, treatment with an oxazolidinone derivative resulted in a significant reduction in infection rates compared to standard therapies.
  • Case Study on Cytotoxic Effects : A study investigating the effects on MCF-7 cells showed that treatment with this compound led to apoptosis via caspase activation.

Research Findings

Recent literature highlights the ongoing exploration into the structure-activity relationship (SAR) of oxazolidinones:

  • Modifications at the benzyl position significantly impact antibacterial potency and cytotoxicity.
  • The trifluoropentanoyl moiety enhances lipophilicity, potentially improving cell membrane penetration.

Q & A

What are the typical synthetic routes for preparing 4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one?

The compound is synthesized via N-acylation of oxazolidinone precursors . A common method involves reacting 4-benzyl-1,3-oxazolidin-2-one with 5,5,5-trifluoropentanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, followed by purification using column chromatography (hexanes/EtOAc gradients) to isolate the product in high yield (≥95%) . Critical parameters include strict moisture control to prevent hydrolysis of the acyl chloride and precise stoichiometry to minimize byproducts.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, providing bond lengths, angles, and stereochemical data . For example, similar fluorinated oxazolidinones have been resolved with R-factors < 0.05, confirming the trifluoropentanoyl group's conformation .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies dynamic behavior and electronic effects. The ¹⁹F NMR signal near -65 ppm is characteristic of CF₃ groups, while oxazolidinone carbonyls appear at ~175 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) validates molecular weight (C₁₅H₁₆F₃NO₃, m/z 315.29) .

How can researchers address challenges in achieving high enantiomeric excess during asymmetric synthesis involving this oxazolidinone?

  • Chiral auxiliaries : Fluorinated oxazolidinones (e.g., 4-benzyl derivatives) act as stereodirecting groups in aldol or alkylation reactions. Diastereoselectivity >20:1 has been achieved using Evans’ methodology, where the auxiliary’s bulky substituents enforce facial selectivity .
  • In situ trapping : Lithiated intermediates (e.g., from 3-methylthiomethyl-oxazolidinones) can be trapped with electrophiles, preserving stereochemistry .
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers if kinetic resolution fails .

What computational approaches are recommended for predicting the reactivity of fluorinated substituents in this compound?

  • Density Functional Theory (DFT) calculates electronic effects of the CF₃ group, such as its electron-withdrawing impact on adjacent carbonyls. This predicts regioselectivity in reactions like Michael additions .
  • Molecular docking : For biological studies, simulate interactions with enzymes (e.g., oxidoreductases) to rationalize selectivity .
  • Crystallographic software (WinGX, ORTEP-3) models steric clashes in transition states, aiding mechanistic hypotheses .

How should contradictory data between solution-state NMR and solid-state X-ray structures be resolved?

  • Dynamic effects : NMR may average conformers (e.g., oxazolidinone ring puckering), while X-ray captures static structures. Variable-temperature NMR can detect restricted rotation .
  • Polymorphism : Recrystallize the compound in different solvents (e.g., EtOAc vs. hexanes) to assess if multiple crystal forms exist .
  • Complementary techniques : Use NOESY/ROESY NMR to correlate solution and solid-state conformers .

What mechanistic insights can be gained from studying the compound's role in stereoselective aldol reactions?

  • Evans syn-aldol model : The oxazolidinone’s 4-benzyl group directs enolate formation to the Re face, leading to syn-adducts with >95% de. The trifluoropentanoyl group’s steric bulk further stabilizes the Zimmerman-Traxler transition state .
  • Kinetic vs. thermodynamic control : Low temperatures (-78°C) favor kinetic products, while room temperature may lead to equilibration. Monitor via time-resolved ¹H NMR .
  • Isotope labeling : ¹⁸O tracing in the carbonyl group elucidates acyl transfer mechanisms .

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